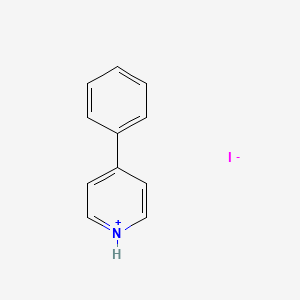
4-Phenylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpyridin-1-ium iodide is typically synthesized by reacting 4-phenylpyridine with methyl iodide in an acetonitrile solvent under reflux conditions for 24 hours. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and products are less commonly reported.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the compound under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the original compound.
Scientific Research Applications
4-Phenylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: It serves as a model compound for developing treatments for neurodegenerative diseases.
Mechanism of Action
4-Phenylpyridin-1-ium iodide exerts its effects primarily through its interaction with the mitochondrial respiratory chain. It is taken up by dopaminergic neurons via the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain. This inhibition leads to the generation of reactive oxygen species and subsequent neuronal cell death .
Comparison with Similar Compounds
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
4-Phenylpyridine: The parent compound without the methyl group and iodide ion.
Uniqueness: 4-Phenylpyridin-1-ium iodide is unique due to its specific neurotoxic properties and its role in modeling Parkinson’s disease. Its ability to selectively target dopaminergic neurons and inhibit mitochondrial function distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H |
InChI Key |
IJMTVXHPKOTGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


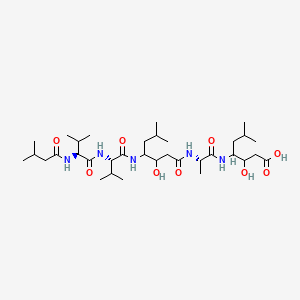
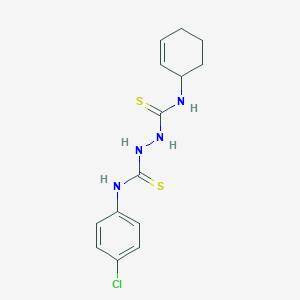


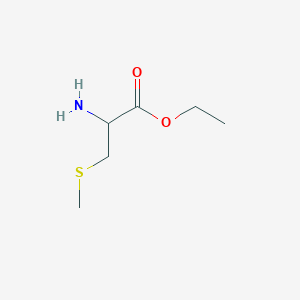

![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
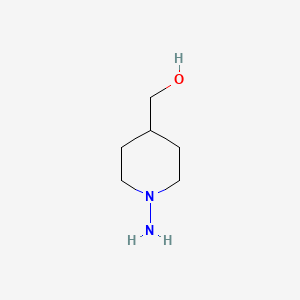

![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)

![tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate](/img/structure/B12442889.png)

